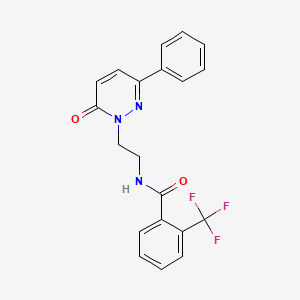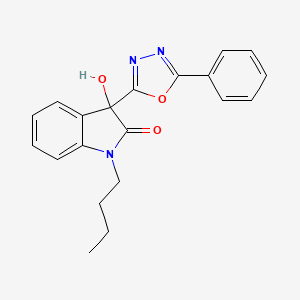
1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities.
Mécanisme D'action
The exact mechanism of action of 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been reported to inhibit the activity of various enzymes, including COX-2 and lipoxygenase.
Effets Biochimiques Et Physiologiques
1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, it has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one in lab experiments include its unique structure and potential biological activities. Additionally, the compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain biological targets.
Orientations Futures
There are several future directions for research on 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its specific biological targets. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one involves the reaction of 5-phenyl-1,3,4-oxadiazol-2-amine with 1-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one in the presence of potassium carbonate in acetonitrile. The reaction mixture is then refluxed for several hours to yield the desired product. The purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been reported to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-3-13-23-16-12-8-7-11-15(16)20(25,19(23)24)18-22-21-17(26-18)14-9-5-4-6-10-14/h4-12,25H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUEJRUQGMMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(C3=NN=C(O3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)
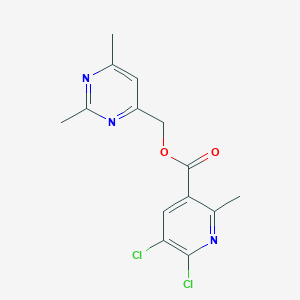
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)
![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)
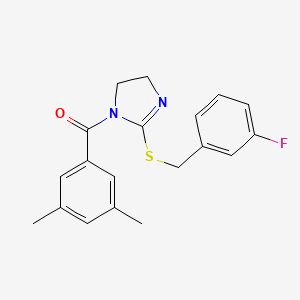
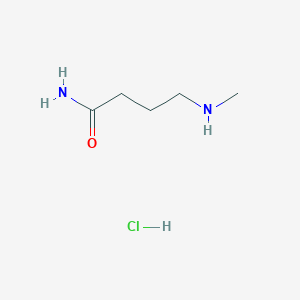
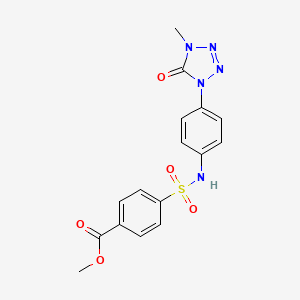
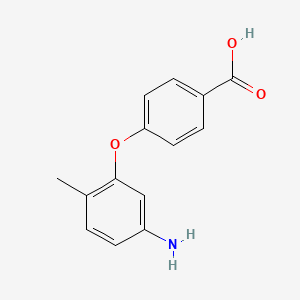
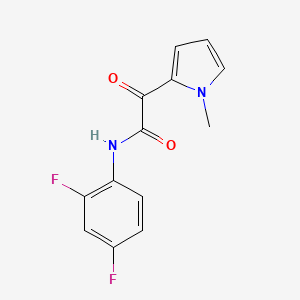
![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)
